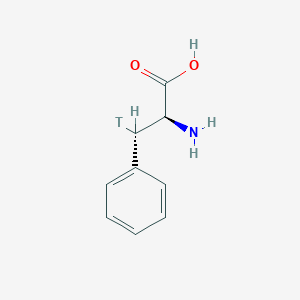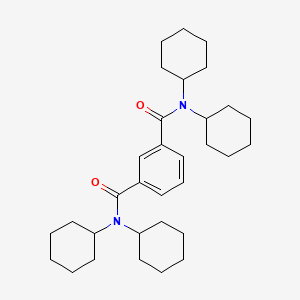
N,N,N',N'-tetracyclohexyl-1,3-benzenedicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N’,N’-tetracyclohexyl-1,3-benzenedicarboxamide is a chemical compound with the molecular formula C32H48N2O2 and a molecular weight of 492.73572 g/mol . It is known for its unique structure, which includes two cyclohexyl groups attached to a benzene ring through amide linkages. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’,N’-tetracyclohexyl-1,3-benzenedicarboxamide typically involves the reaction of 1,3-benzenedicarboxylic acid with cyclohexylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bonds . The reaction conditions often include refluxing the mixture in an organic solvent like dichloromethane or toluene.
Industrial Production Methods
Industrial production of N,N,N’,N’-tetracyclohexyl-1,3-benzenedicarboxamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N,N,N’,N’-tetracyclohexyl-1,3-benzenedicarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of primary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
N,N,N’,N’-tetracyclohexyl-1,3-benzenedicarboxamide has several applications in scientific research:
Medicine: Explored for its potential therapeutic applications, including its role as a drug delivery agent.
Industry: Utilized in the production of specialty polymers and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of N,N,N’,N’-tetracyclohexyl-1,3-benzenedicarboxamide involves its interaction with specific molecular targets. As an ionophore, it facilitates the transport of ions across cell membranes by forming complexes with the ions and enabling their passage through the lipid bilayer . This process is crucial in various biological and chemical applications, where controlled ion transport is required.
Comparison with Similar Compounds
Similar Compounds
N,N,N’,N’-Tetracyclohexyl-3-oxapentanediamide: Another ionophore with similar properties but different structural features.
4-Octadecanoyloxymethyl-N,N,N’,N’-tetracyclohexyl-1,2-phenylenedioxydiacetamide: A compound with similar ionophoric properties but a more complex structure.
Uniqueness
N,N,N’,N’-tetracyclohexyl-1,3-benzenedicarboxamide is unique due to its specific structure, which provides distinct chemical properties and reactivity. Its ability to act as an ionophore and its versatility in various chemical reactions make it a valuable compound in scientific research and industrial applications.
Properties
CAS No. |
104560-40-9 |
|---|---|
Molecular Formula |
C32H48N2O2 |
Molecular Weight |
492.7 g/mol |
IUPAC Name |
1-N,1-N,3-N,3-N-tetracyclohexylbenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C32H48N2O2/c35-31(33(27-16-5-1-6-17-27)28-18-7-2-8-19-28)25-14-13-15-26(24-25)32(36)34(29-20-9-3-10-21-29)30-22-11-4-12-23-30/h13-15,24,27-30H,1-12,16-23H2 |
InChI Key |
IVODSFSWEHIWMB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N(C2CCCCC2)C(=O)C3=CC(=CC=C3)C(=O)N(C4CCCCC4)C5CCCCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





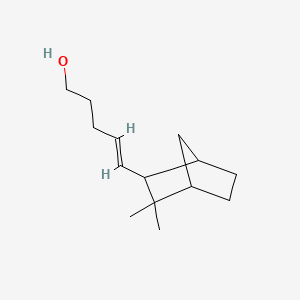
![4-[[3-(2-sulfooxyethylsulfonyl)phenyl]carbamoyl]benzenediazonium;sulfate](/img/structure/B12680803.png)
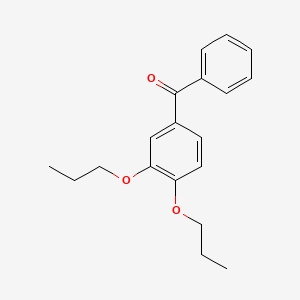
![3-[2-Hydroxy-3-(4-nonylphenoxy)propoxy]propane-1,2-diol](/img/structure/B12680818.png)
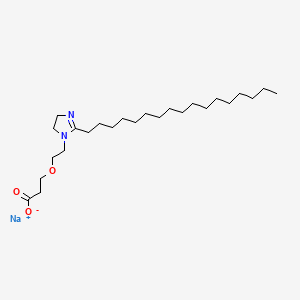
![4-[(4-Amino-M-tolyl)methyl]-2,6-diisopropylaniline](/img/structure/B12680824.png)
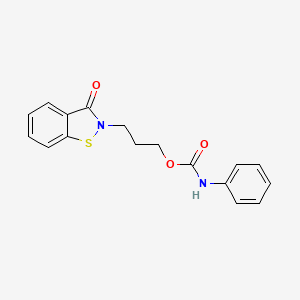
![[(2R)-3-[(2R)-3-[(2S)-3-[(2R)-3-[(2R)-3-[(2R)-3-[(2R)-3-[(2R)-3-[(2R)-3-[(2R)-2,3-dihydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-octanoyloxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropyl] decanoate](/img/structure/B12680840.png)


